5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a substituted indazole derivative featuring a cyclobutylethynyl group at position 5, a fluorine atom at position 3, and a tetrahydropyran (THP) protecting group at the N1 position. The THP group enhances solubility and stability during synthesis, a strategy observed in structurally related compounds like 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This compound’s design likely targets modulation of biological activity through strategic substituent placement, balancing electronic effects (via fluorine) and steric bulk (via cyclobutylethynyl).
Properties
IUPAC Name |
5-(2-cyclobutylethynyl)-3-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-18-15-12-14(8-7-13-4-3-5-13)9-10-16(15)21(20-18)17-6-1-2-11-22-17/h9-10,12-13,17H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCXFAXAPVZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#CC4CCC4)C(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group
Objective: To protect the nitrogen at the 1-position of the indazole ring to facilitate selective functionalization at other positions.
- Starting from 5-bromo-3-fluoro-1H-indazole, the nitrogen is protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst such as toluene-4-sulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).
- The reaction is typically carried out in dichloromethane (DCM) at low temperature (0–23 °C) for 1 to 18 hours.
- The reaction mixture is then washed, dried, and purified by silica gel chromatography.
Reaction Conditions and Yields:
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Toluene-4-sulfonic acid (TsOH) | Dichloromethane | 0–20 °C | 1 h | 99 | High yield, yellow oil product |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 20 °C | 12 h | 60 | Moderate yield, brown oil product |
| Toluene-4-sulfonic acid (TsOH) | Dichloromethane | 23 °C | 12–18 h | 74–86 | Pale yellow solid, purified by chromatography |
- 1H NMR signals consistent with tetrahydropyranyl protection.
- LCMS confirms molecular ion peaks corresponding to protected indazole derivatives.
- Example: 1H NMR (DMSO-d6) δ 5.88–5.71 (m, 1H), 3.95–3.71 (m, 2H), consistent with tetrahydropyranyl group protons.
Deprotection (Optional)
If the free indazole nitrogen is desired, the tetrahydropyranyl protecting group can be removed under acidic conditions:
- Treatment with aqueous acid (e.g., dilute HCl) at room temperature.
- The reaction proceeds smoothly without affecting the ethynyl substituent.
- The deprotected compound can be isolated by extraction and purification.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | N1 Protection of 5-bromo-3-fluoro-1H-indazole | DHP, TsOH or PPTS, DCM, 0–23 °C, 1–18 h | 60–99 | 5-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| 2 | Sonogashira coupling with cyclobutylethyne | Pd(PPh3)2Cl2, CuI, base, THF or DMF, inert atmosphere, 50–80 °C | Moderate-High | 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| 3 | (Optional) Deprotection of THP group | Aqueous acid, room temperature | Variable | Free 5-(cyclobutylethynyl)-3-fluoro-1H-indazole |
Chemical Reactions Analysis
Sonogashira Cross-Coupling Reaction
This reaction is central to the compound's synthesis, enabling the introduction of the cyclobutylethynyl group.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the ethynyl-substituted product .
Deprotection of Tetrahydro-2H-pyran (THP) Group
The THP protecting group is cleaved under acidic conditions to regenerate the free indazole NH group.
Application :
Deprotection is critical for further functionalization of the indazole core in drug discovery .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient fluorinated indazole core allows selective substitution at the 3-position.
| Reagent | Conditions | Product |
|---|---|---|
| Amines | DMF, 100°C, 12–24 hours | 3-Amino derivatives (e.g., kinase inhibitors) |
| Thiols | K₂CO₃, DMSO, 80°C | Thioether analogs (observed in related compounds) |
Limitations :
Fluorine’s poor leaving-group ability restricts direct displacement; reactions typically require activating groups .
Cycloaddition Reactions
The ethynyl group participates in [2+2] or [3+2] cycloadditions for macrocycle or heterocycle formation.
Catalytic Hydrogenation
The cyclobutylethynyl moiety undergoes partial or full hydrogenation.
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, RT, 6 hours | Cyclobutylvinyl or saturated analogs |
Cross-Coupling for Functionalization
The compound serves as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Structural Influence on Reactivity
-
Fluorine Substituent : Enhances electron deficiency, directing electrophilic attacks to specific positions .
-
THP Group : Stabilizes the indazole NH during synthesis but requires acidic deprotection for further reactivity .
-
Cyclobutylethynyl : Enables alkyne-specific reactions (e.g., cycloadditions) and steric modulation .
This compound’s synthetic flexibility makes it invaluable in medicinal chemistry, particularly for kinase inhibitor development and heterocyclic diversification .
Scientific Research Applications
Organic Synthesis
5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Cross-Coupling Reactions : The compound can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
- Ring-Closing Reactions : Its reactivity enables the formation of cyclic structures, which are crucial in drug design and material science .
Pharmaceutical Development
In drug discovery, this compound is utilized as an intermediate for synthesizing bioactive molecules. The presence of the fluorine atom enhances the pharmacological properties of derivatives produced from it. Studies indicate that compounds derived from this compound exhibit potential therapeutic effects, making it significant in developing new medications .
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials. Its ability to form stable structures can be exploited in creating polymers and other materials with specific functional characteristics .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The indazole scaffold is shared with several analogs, but substituent variations dictate functional differences:
- Halogen vs. Alkynyl Groups : The target’s fluorine (small, electronegative) contrasts with bulkier halogens (Br, I) in ’s analog, which may hinder membrane permeability but improve electrophilic reactivity .
Physico-Chemical Properties
Biological Activity
5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a cyclobutylethynyl group and a fluoro-substituted indazole, suggests various biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O |
| Molar Mass | 298.35 g/mol |
| CAS Number | 1365889-99-1 |
| Storage Conditions | Refrigerated |
Structural Characteristics
The compound features an indazole core substituted at the 5-position with a cyclobutylethynyl group and at the 3-position with a fluorine atom. This structural arrangement may influence its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anticancer Activity : Indazole derivatives are known for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
- Neuroprotective Effects : Some studies suggest that indazole compounds can provide neuroprotection, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of several indazole derivatives, including the target compound. The findings demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values indicating significant potency.
Case Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective effects of indazole derivatives. It was found that this compound could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating conditions like Alzheimer's disease.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | [Case Study 1] |
| Neuroprotection | Reduction of oxidative stress | [Case Study 2] |
Structure-Activity Relationship (SAR)
The following table summarizes the relationship between structural modifications and biological activity based on existing literature.
| Modification | Biological Activity | Reference |
|---|---|---|
| Cyclobutylethynyl group | Enhanced anticancer activity | [Case Study 1] |
| Fluorine substitution | Increased binding affinity | [General Research] |
Q & A
Q. What are the common synthetic routes for synthesizing 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to introduce the cyclobutylethynyl group .
- Indazole ring functionalization via nucleophilic substitution or electrophilic aromatic substitution for fluorine introduction .
- Protection/deprotection strategies (e.g., using tetrahydro-2H-pyran as a protecting group for the indazole nitrogen) .
Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–100°C), and catalyst selection (e.g., Pd(PPh₃)₄) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard characterization methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and cyclobutyl/ethynyl connectivity .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the introduction of the cyclobutylethynyl group?
Regioselectivity issues may arise due to competing alkyne insertion pathways. Mitigation approaches include:
- Steric and electronic tuning of the indazole scaffold (e.g., fluorine’s electron-withdrawing effect directs coupling to the 5-position) .
- Catalyst optimization : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 25°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic stability .
Q. How do computational studies inform the design of derivatives with enhanced bioactivity?
- Density functional theory (DFT) predicts electronic effects of substituents (e.g., cyclobutylethynyl’s π-orbital alignment for target binding) .
- Molecular docking simulates interactions with biological targets (e.g., kinases or GPCRs), highlighting key binding residues .
- ADMET profiling estimates pharmacokinetic properties (e.g., logP for lipophilicity) using software like Schrödinger or MOE .
Q. What contradictions exist in reported biological activity data for similar indazole derivatives?
- In vitro vs. in vivo efficacy : Some compounds show potent enzyme inhibition (IC₅₀ < 100 nM) but poor bioavailability due to metabolic instability (e.g., CYP450-mediated oxidation) .
- Off-target effects : Fluorine at position 3 may enhance selectivity for kinase A but reduce affinity for kinase B .
- Species variability : Rodent models often overpredict human efficacy due to differences in metabolic enzymes .
Methodological Considerations
Q. How are reaction intermediates stabilized during multi-step synthesis?
Q. What analytical techniques resolve structural ambiguities in substituted indazoles?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
